(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
Description
The compound “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone” is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a chlorothiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c12-10-2-1-9(18-10)11(17)15-3-8(4-15)5-16-7-13-6-14-16/h1-2,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXZTWDSYTYZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The triazole and azetidine intermediates can be coupled with the chlorothiophene moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the thiophene ring.
Scientific Research Applications
Structural Characteristics
The structural features of this compound are critical to its biological activity:
- Azetidine Ring : Enhances drug-like properties and can improve membrane permeability.
- Triazole Moiety : Known for diverse biological activities, including antifungal and anticancer effects.
- Chlorothiophene Group : Exhibits potential in various biological applications, including antimicrobial properties.
Antimicrobial Properties
Compounds with similar structures have demonstrated significant antimicrobial activity. The presence of the triazole and chlorothiophene moieties is particularly noteworthy for their effectiveness against a range of bacteria and fungi. For instance, studies have shown that derivatives with these components can effectively inhibit both Gram-positive and Gram-negative bacterial growth.
| Compound Type | Activity | Reference |
|---|---|---|
| Triazole Derivatives | Antifungal | |
| Chlorothiophene Derivatives | Antimicrobial | |
| Azetidine Compounds | Anticancer |
Anticancer Activity
The anticancer potential of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone has been supported by various studies. Compounds featuring the triazole moiety have shown promising results in inhibiting cancer cell proliferation. For example, related compounds exhibited IC50 values in the nanomolar range against several human cancer cell lines, indicating strong anticancer activity.
Mechanism of Action : Research indicates that such compounds may act as histone deacetylase inhibitors, which are crucial in regulating gene expression involved in cancer progression.
In Vitro Studies
In vitro evaluations have been conducted to assess the antiproliferative effects of triazole-containing compounds on human cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 1.2 to 2.4 nM for structurally similar compounds, reinforcing their potential as anticancer agents.
Mechanistic Insights
Further investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells, thereby providing a targeted approach to cancer treatment.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazole Ring : Achieved through click chemistry reactions.
- Azetidine Ring Formation : Synthesized via cyclization reactions involving appropriate precursors.
- Coupling Reactions : The triazole and azetidine intermediates are coupled with the chlorothiophene moiety using coupling agents under controlled conditions.
Mechanism of Action
The mechanism of action of “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone” would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromothiophen-2-yl)methanone
- (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone
Uniqueness
The uniqueness of “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone represents a novel class of hybrid molecules characterized by the integration of azetidine and triazole structures. These structural features contribute to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, summarizing relevant studies and findings.
Structural Overview
The compound can be broken down into key structural components:
- Azetidine Ring : A four-membered nitrogen-containing ring known for its ability to act as a scaffold in drug design.
- Triazole Moiety : A five-membered heterocyclic compound that has been extensively studied for its diverse pharmacological activities.
- Chlorothiophenyl Group : Enhances lipophilicity and may influence the binding affinity to biological targets.
Antimicrobial Properties
Triazole derivatives have shown significant antimicrobial activity. Studies indicate that compounds with triazole rings exhibit broad-spectrum activity against various bacterial strains. The incorporation of the azetidine structure may enhance this activity due to potential synergistic effects.
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 5-Methylpyrazole | Antimicrobial | |
| 1H-Triazole derivatives | Antifungal |
Anticancer Activity
Research has indicated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies on related triazole compounds have demonstrated their ability to arrest the cell cycle and promote cancer cell death.
Case Study: Anticancer Mechanism
A study evaluating the anticancer properties of triazole derivatives revealed that these compounds could inhibit key signaling pathways involved in tumor growth. Specifically, they were found to induce G2/M phase cell cycle arrest and promote apoptosis in various cancer cell lines.
| Compound | IC50 (μM) | Cancer Cell Line | Reference |
|---|---|---|---|
| Triazole derivative A | 27.89 | A549 (Lung Cancer) | |
| Triazole derivative B | 3.29 | A549 (Lung Cancer) |
Research Findings
Recent investigations into the biological activities of similar compounds have yielded promising results:
- Antifungal Activity : Triazoles are well-known for their antifungal properties, making them suitable candidates for treating fungal infections.
- Antimalarial Effects : Some studies suggest that triazole derivatives may exhibit antimalarial activity, further expanding their therapeutic potential.
- Synergistic Effects : The combination of azetidine and triazole structures may lead to enhanced biological effects compared to individual components.
Q & A
Q. What are the key steps in synthesizing (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone?
The synthesis typically involves multi-step routes:
- Triazole ring formation : Constructed using reagents like phenyl isocyanate or isothiocyanate under controlled conditions .
- Azetidine functionalization : Introduction of the triazole-methyl group via nucleophilic substitution or coupling reactions .
- Ketone linkage : The azetidine moiety is coupled to the 5-chlorothiophene-2-carbonyl group using acylating agents (e.g., acid chlorides) in the presence of bases like triethylamine .
- Purification : Column chromatography or recrystallization ensures purity .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- NMR spectroscopy : H and C NMR are used to confirm substituent connectivity and stereochemistry. For example, the azetidine methylene protons typically appear as distinct multiplets .
- X-ray crystallography : Resolves spatial arrangements of the triazole, azetidine, and thiophene groups .
- HPLC : Monitors reaction progress and intermediate purity, especially for polar byproducts .
Q. What preliminary biological assays are recommended to assess this compound’s activity?
- Enzyme inhibition assays : Target enzymes (e.g., CYP450 isoforms) using fluorogenic substrates to measure IC values .
- Cytotoxicity screening : Use cell lines (e.g., HEK293 or HeLa) with MTT assays to evaluate selectivity .
- Solubility and stability tests : Assess pharmacokinetic viability via HPLC under physiological pH conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of triazole-azetidine coupling?
- Catalyst screening : Test transition-metal catalysts (e.g., CuI for "click" chemistry) to enhance triazole-azetidine bond formation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like TBAB (tetrabutylammonium bromide) stabilize intermediates .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during azetidine functionalization .
- Real-time monitoring : Use inline FTIR or HPLC to track intermediates and adjust conditions dynamically .
Q. What computational methods are used to predict bioactivity and binding modes?
- Molecular docking : Software like AutoDock Vina models interactions with target receptors (e.g., fungal CYP51). Focus on the triazole’s coordination with heme iron .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., the carbonyl group’s electrophilicity) .
- MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., water/DPPC bilayers) to assess stability over 100-ns trajectories .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Dynamic effects : NMR may show averaged signals due to azetidine ring puckering, while X-ray provides static snapshots. Compare temperature-dependent NMR to identify conformational flexibility .
- Crystallization artifacts : Re-crystallize under varying conditions (e.g., slow evaporation vs. diffusion) to confirm the dominant solid-state structure .
- Complementary techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals and validate X-ray assignments .
Q. What strategies mitigate toxicity in derivative design?
- Metabolic profiling : Identify reactive metabolites (e.g., epoxides) using liver microsomes and LC-MS. Introduce electron-withdrawing groups (e.g., -CF) to block bioactivation .
- Prodrug approaches : Mask the triazole moiety with ester groups to enhance selectivity and reduce off-target effects .
- SAR studies : Systematically modify the chlorothiophene ring to balance potency and cytotoxicity .
Methodological Notes
- Contradictions in synthesis routes : and suggest divergent reagents (phenyl isocyanate vs. acid chlorides). Researchers should evaluate substrate compatibility and scalability for their specific analogs .
- Advanced characterization : For ambiguous stereochemistry, use vibrational circular dichroism (VCD) alongside X-ray .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
